3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Overview
Description
3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with the molecular formula C17H15ClN2O4S. This compound is characterized by the presence of a chloro-methoxyphenyl group, a carbonyl group, a carbamothioyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Introduction of the carbonyl group: The intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group.
Formation of the carbamothioyl group: The carbonyl intermediate is reacted with thiourea to form the carbamothioyl group.
Coupling with methylbenzoic acid: Finally, the intermediate is coupled with methylbenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the carbamothioyl and methylbenzoic acid groups.
3-Chloro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the carbamothioyl and methylbenzoic acid groups.
Uniqueness
3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of both the carbamothioyl and methylbenzoic acid groups, which confer distinct chemical properties and potential biological activities not found in similar compounds.
Properties
IUPAC Name |
3-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-9-11(16(22)23)4-3-5-13(9)19-17(25)20-15(21)10-6-7-14(24-2)12(18)8-10/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIATMIATBVESZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.